molecular formula C8H13N B123433 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene CAS No. 146309-01-5

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene

Cat. No. B123433
M. Wt: 123.2 g/mol
InChI Key: JHSWYRDVGAKWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, also known as quinuclidine, is a bicyclic amine that has a wide range of applications in the field of chemistry and biology. This compound has a unique structure that makes it an ideal candidate for various research studies.2.1]oct-6-ene.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene has numerous scientific research applications. It is commonly used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. This compound is also used as a chiral auxiliary in asymmetric synthesis. Additionally, it has been used as a precursor in the synthesis of various alkaloids and other natural products.

Mechanism Of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is not fully understood. However, it is known to interact with various receptors in the brain, including muscarinic acetylcholine receptors and nicotinic acetylcholine receptors. This compound has been shown to have an inhibitory effect on the central nervous system, which makes it useful in the treatment of various neurological disorders.

Biochemical And Physiological Effects

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene has several biochemical and physiological effects. It has been shown to have an anticholinergic effect, which means that it can block the action of acetylcholine in the body. This compound has also been shown to have an analgesic effect, which makes it useful in the treatment of pain. Additionally, it has been shown to have an antipsychotic effect, which makes it useful in the treatment of various psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene in lab experiments is its unique structure. This compound has a bicyclic structure that makes it an ideal candidate for various research studies. Additionally, the synthesis method for this compound is relatively simple and yields a high purity product.
One limitation of using 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene in lab experiments is its toxicity. This compound can be toxic if ingested or inhaled, and precautions must be taken when handling it. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.

Future Directions

There are several future directions for research involving 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, research could be conducted to better understand the mechanism of action of this compound and its interaction with various receptors in the brain.
Conclusion
In conclusion, 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is a unique compound with numerous scientific research applications. Its synthesis method is relatively simple, and it has a high purity yield. This compound has several biochemical and physiological effects and has been shown to be useful in the treatment of various disorders. However, precautions must be taken when handling this compound due to its toxicity. There are several future directions for research involving 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, and further investigation of its properties could lead to new discoveries in the field of chemistry and biology.

Synthesis Methods

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene can be achieved through various methods. One of the most common methods is the reduction of quinoline with sodium borohydride. Another method involves the reaction of cyclopentadiene with N-methylpyrrolidine followed by oxidation with potassium permanganate. The yield of this synthesis method is relatively high, and the final product is of high purity.

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWYRDVGAKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene

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